molecular formula C5H9F2N B2633576 (R)-3-(Difluoromethyl)pyrrolidine CAS No. 1444103-50-7

(R)-3-(Difluoromethyl)pyrrolidine

Cat. No.: B2633576
CAS No.: 1444103-50-7
M. Wt: 121.131
InChI Key: UZOUSFRKYIBWJB-SCSAIBSYSA-N
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Description

“®-3-(Difluoromethyl)pyrrolidine” is a chemical compound with the IUPAC name ®-3-(difluoromethyl)pyrrolidine hydrochloride . It has a molecular weight of 157.59 . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “®-3-(Difluoromethyl)pyrrolidine” is 1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry.


Physical and Chemical Properties Analysis

“®-3-(Difluoromethyl)pyrrolidine” is a yellow to brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

(3R)-3-(difluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUSFRKYIBWJB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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